molecular formula C19H15F2N3O3S B2466499 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide CAS No. 897614-54-9

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide

Cat. No.: B2466499
CAS No.: 897614-54-9
M. Wt: 403.4
InChI Key: KQUQZFHHMNDROH-UHFFFAOYSA-N
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Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthetic route include:

    Formation of the Pyridazine Ring: The pyridazine ring is formed through the reaction of hydrazine with a suitable dicarbonyl compound. This step often requires specific reaction conditions, such as the use of a solvent like ethanol and a catalyst to facilitate the cyclization process.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through a sulfonation reaction, where an ethylsulfonyl chloride is reacted with the pyridazine derivative in the presence of a base like triethylamine.

    Coupling with 3,4-Difluorobenzamide: The final step involves coupling the ethylsulfonyl-pyridazine derivative with 3,4-difluorobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the benzamide ring can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate their activity and influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide can be compared with other similar compounds, such as:

    N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide: Lacks the difluoro substitution on the benzamide ring, which may affect its biological activity and chemical reactivity.

    N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group instead of the difluorobenzamide, which can influence its pharmacokinetic properties and target specificity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)13-6-7-15(20)16(21)11-13/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQZFHHMNDROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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